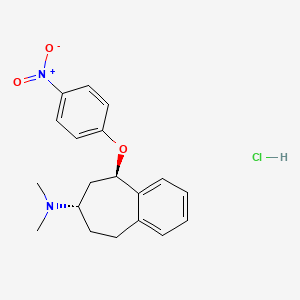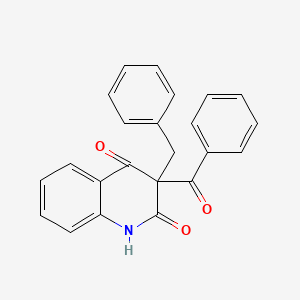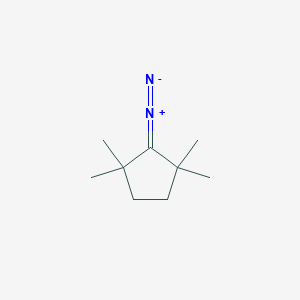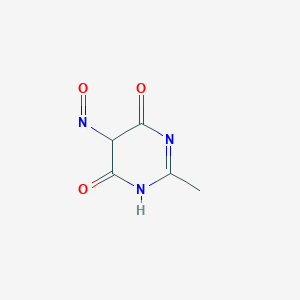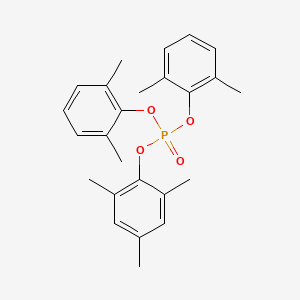
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate is an organophosphate compound characterized by its unique structure, which includes multiple aromatic rings and phosphate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride, followed by the addition of 2,4,6-trimethylphenol. The reaction is catalyzed by a suitable catalyst and carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes steps such as acid washing, alkali washing, water washing, and reduced pressure distillation to obtain a high-purity product. The use of existing equipment allows for mass production .
Analyse Des Réactions Chimiques
Types of Reactions
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, oxides, and reduced forms of the original compound .
Applications De Recherche Scientifique
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Studied for its potential effects on biological systems, including its estrogen-like activity.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert estrogen-like effects by binding to estrogen receptors, leading to changes in gene expression and cellular functions . This interaction can impact various biological processes, including reproductive functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(2,6-dimethylphenyl) phenyl phosphate: Similar in structure but with a phenyl group instead of a trimethylphenyl group.
Tris(2,6-dimethylphenyl) phosphate: Contains three 2,6-dimethylphenyl groups and is known for its flame retardant properties.
Uniqueness
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate is unique due to its specific combination of aromatic rings and phosphate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability .
Propriétés
Numéro CAS |
73179-37-0 |
|---|---|
Formule moléculaire |
C25H29O4P |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
bis(2,6-dimethylphenyl) (2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C25H29O4P/c1-16-14-21(6)25(22(7)15-16)29-30(26,27-23-17(2)10-8-11-18(23)3)28-24-19(4)12-9-13-20(24)5/h8-15H,1-7H3 |
Clé InChI |
NUKOOAMABQWBHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)OC3=C(C=C(C=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



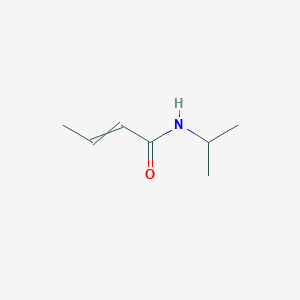
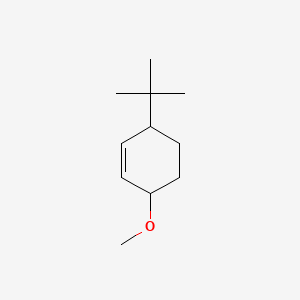
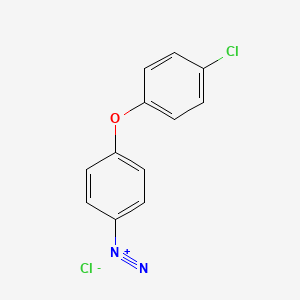
![1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one](/img/structure/B14459671.png)

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
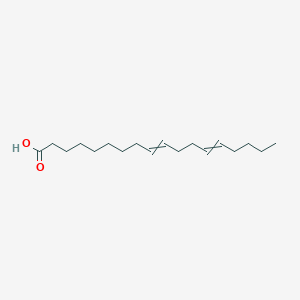
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)
